Unii-R6G6etv3MA
Description
Unii-R6G6etv3MA is a heteropolyacid complex with significant applications in industrial catalysis and analytical chemistry. Characterized by its unique arsenic-molybdenum-oxygen framework, this compound exhibits strong oxidative properties and stability under acidic conditions . Its molecular structure comprises a central arsenic atom coordinated with molybdenum oxide units, forming a Keggin-type heteropolyanion. This configuration enables its use in redox reactions, particularly in environmental remediation and chemical synthesis .
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
14,15-dimethoxy-10-(2-piperidin-1-ylethyl)-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-15-18-21-19(26(24(18)27)13-12-25-10-6-3-7-11-25)14-16-8-4-5-9-17(16)22(21)23(20)29-2/h4-5,8-9,14-15H,3,6-7,10-13H2,1-2H3 |
InChI Key |
RJFAACKIMXBBMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)N(C3=CC4=CC=CC=C42)CCN5CCCCC5)OC |
Synonyms |
KO 202125 KO-202125 KO202125 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : $ \text{AsMo}{12}\text{O}{40}^{3-} $ (hypothetical based on heteropolyacid templates)
- Solubility: Highly soluble in polar solvents (e.g., water, ethanol)
- Thermal Stability : Decomposes at 300°C, retaining reactivity up to 250°C .
Comparison with Similar Compounds
Structural Analogue: Phosphomolybdic Acid (H₃PMo₁₂O₄₀)
Similarities :
Differences :
| Property | This compound | Phosphomolybdic Acid |
|---|---|---|
| Central Atom | Arsenic | Phosphorus |
| Redox Potential (V) | +1.2 (vs. SHE) | +0.8 (vs. SHE) |
| Catalytic Efficiency | Higher in acidic media | Better in neutral media |
| Environmental Impact | Moderate toxicity | Low toxicity |
Functional Analogue: Ethyl Rhodamine B-PVA Complex
Similarities :
Differences :
| Property | This compound | Ethyl Rhodamine B-PVA |
|---|---|---|
| Detection Range (ppm) | 0.1–50 (As³⁺) | 0.5–100 (Hg²⁺) |
| Sensitivity | 0.05 ppm LOD | 0.2 ppm LOD |
| Stability | Stable >6 months | Degrades in 3 months |
Research Findings :
- This compound demonstrates superior selectivity for arsenic ions, with minimal interference from co-existing ions like Fe³⁺ or Cu²⁺ . In contrast, Ethyl Rhodamine B-PVA requires masking agents for accurate Hg²⁺ detection .
Critical Analysis of Research Trends
However, its arsenic content raises regulatory concerns, prompting research into encapsulation techniques to mitigate leaching risks.
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